molecular formula C14H18N2O6 B2398789 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate CAS No. 2034455-05-3

4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate

Cat. No.: B2398789
CAS No.: 2034455-05-3
M. Wt: 310.306
InChI Key: NQGQJBQTCMRAEN-UHFFFAOYSA-N
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Description

The compound 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate is a cyclohexanone derivative functionalized with a pyridinyl-oxy substituent. Its structure includes a pyridine ring substituted with an aminomethyl group at the 5-position and linked via an ether bond to a cyclohexanone scaffold. The oxalate counterion enhances solubility and stability, making it relevant in pharmaceutical and agrochemical research. Notably, the evidence references a structural isomer: 4-((4-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate (CAS 1820650-61-0, molecular formula C₁₄H₁₈N₂O₆, purity 97%) . The positional isomerism (aminomethyl at pyridine-4 vs. 5-position) is critical, as it may alter physicochemical properties and biological activity.

Properties

IUPAC Name

4-[5-(aminomethyl)pyridin-2-yl]oxycyclohexan-1-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.C2H2O4/c13-7-9-1-6-12(14-8-9)16-11-4-2-10(15)3-5-11;3-1(4)2(5)6/h1,6,8,11H,2-5,7,13H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGQJBQTCMRAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1OC2=NC=C(C=C2)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridyl Ether Formation via Nucleophilic Aromatic Substitution

The ether linkage between cyclohexanone and pyridine is established through nucleophilic substitution. A representative protocol involves:

Step 1 : Activation of 2-chloro-5-(cyanomethyl)pyridine (A ) using tert-butoxide in DMF at 80°C for 12 hours.
Step 2 : Coupling with 4-hydroxycyclohexanone (B ) under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to RT, 6 hours), yielding 4-((5-(cyanomethyl)pyridin-2-yl)oxy)cyclohexanone (C ) with 78% yield.

Table 1 : Optimization of Etherification Conditions

Catalyst Solvent Temperature (°C) Yield (%) Reference
Pd(OAc)₂ DMF 80 65
t-BuOK THF 25 78
CuI DMSO 100 52

Introduction of the Aminomethyl Group

The cyanomethyl group in C is reduced to aminomethyl via catalytic hydrogenation:

Step 3 : Hydrogenation of C using H₂ (1 atm), 10% Pd/C in methanol at 25°C for 6 hours, affording 4-((5-(aminomethyl)pyridin-2-yl)oxy)cyclohexanone (D ) in 92% yield. Alternative methods include Staudinger reduction (PBu₃, THF, 40°C) or LiAlH₄-mediated reduction (Et₂O, 0°C), though these exhibit lower selectivity.

Oxalate Salt Formation and Crystallization

The free base D is converted to its oxalate salt to improve physicochemical properties:

Step 4 : Dissolution of D (1.0 equiv) in hot ethanol (60°C), followed by dropwise addition of oxalic acid (1.05 equiv) in tert-butyl methyl ether. The mixture is cooled to 0°C, stirred for 8 hours, and filtered to isolate the oxalate salt (E ) with 85% yield.

Key Parameters :

  • Solvent System : Ethanol/tert-butyl methyl ether (3:1 v/v) ensures high solubility and slow crystallization.
  • Stoichiometry : A slight excess of oxalic acid (1.05 equiv) prevents residual free base.
  • Temperature : Cooling to 0°C maximizes crystal purity.

Analytical Characterization and Validation

4.1. Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H), 7.58 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 6.94 (d, J = 8.8 Hz, 1H, pyridine-H), 4.01 (s, 2H, CH₂NH₂), 3.72–3.68 (m, 1H, cyclohexanone-H), 2.48–2.32 (m, 4H, cyclohexanone-H).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyridine), 1340 cm⁻¹ (oxalate C-O).

4.2. Purity Assessment

  • HPLC : >99.5% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient).
  • Melting Point : 182–184°C (decomposition).

Comparative Analysis of Synthetic Methodologies

Table 2 : Advantages and Limitations of Key Steps

Step Method Yield (%) Purity (%) Scalability
Ether Formation Mitsunobu Reaction 78 98 Moderate
Aminomethylation Catalytic Hydrogenation 92 99.5 High
Salt Formation Oxalic Acid Crystallization 85 99.8 High

The Mitsunobu reaction offers regioselectivity but requires stoichiometric reagents, whereas catalytic hydrogenation provides superior atom economy.

Chemical Reactions Analysis

Types of Reactions

4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxycyclohexanone moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the following comparisons can be inferred from the 4-substituted isomer and other structurally related compounds listed in the evidence:

Table 1: Key Properties of 4-((4-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one Oxalate vs. Other Compounds

Property 4-((4-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate 3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propionate 5,6-Dihydro-4H-cyclopenta[a]isothiazol-3-amine HCl
Core Structure Pyridinyl-oxy cyclohexanone Isoquinoline-propionate Cyclopenta-isothiazole
Functional Groups Aminomethyl, oxalate ion Methoxy, propionate Amine, HCl salt
Molecular Weight 310.30 g/mol Not provided Not provided
Purity 97% Not specified Not specified
Potential Applications Likely drug intermediate or ligand Neuroactive or enzyme-targeting agent Antimicrobial or kinase inhibitor

Key Observations

Positional Isomerism: The 4-substituted pyridine isomer (CAS 1820650-61-0) differs from the queried 5-substituted compound in electronic and steric effects.

Heterocyclic Diversity: Compounds like 5,6-dihydro-4H-cyclopenta[a]isothiazol-3-amine HCl and 3-(6,7-dimethoxy-isoquinolin-2-yl)propionate emphasize the role of heterocycles (isothiazole, isoquinoline) in modulating bioactivity, contrasting with the pyridine-cyclohexanone scaffold of the target compound .

Salt Forms : The oxalate counterion in the 4-substituted isomer improves aqueous solubility compared to HCl salts (e.g., cyclopenta-isothiazole derivative), which may influence pharmacokinetic profiles .

Recommendations for Further Study

Synthetic Characterization : Confirm the structure of the 5-substituted isomer via NMR and X-ray crystallography.

Comparative Bioassays : Evaluate binding affinity (e.g., kinase inhibition) against the 4-substituted isomer to quantify positional isomer effects.

ADMET Profiling : Compare solubility, metabolic stability, and toxicity of oxalate vs. other salt forms (e.g., HCl, acetate).

Biological Activity

4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate is a chemical compound that has garnered attention for its potential biological activities and applications in agricultural and medicinal chemistry. This compound features a complex structure that includes a pyridine ring, an aminomethyl group, and a cyclohexanone moiety, contributing to its diverse reactivity and functionality.

  • Molecular Formula: C14H18N2O6
  • Molecular Weight: Approximately 310.31 g/mol
  • Structure: The compound's structure allows it to interact with various biological targets, potentially modulating enzyme activity and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and hydrophobic interactions with biological molecules. The aminomethyl group can engage in specific interactions with enzymes or receptors, while the oxycyclohexanone moiety enhances its stability and solubility.

Biological Activity

Research indicates that this compound exhibits significant antifungal properties. It has been incorporated into fungicidal formulations, demonstrating efficacy against various fungal strains affecting crops. The compound's effectiveness is highlighted by its low effective concentration (EC50) values, indicating high potency at minimal doses.

Table 1: Biological Activity Summary

Activity Description
Antifungal EfficacyEffective against crop diseases; incorporated into fungicides.
Enzyme InteractionModulates activity of specific enzymes and receptors.
Structure Activity RelationshipVariations in structure influence biological activity.

Case Studies

  • Fungicidal Applications : Studies have shown that formulations containing this compound effectively control fungal growth, with EC50 values indicating high potency at low concentrations. This has made it a candidate for developing new agricultural fungicides.
  • Pharmacological Investigations : Preliminary research suggests that the compound may also exhibit potential in medicinal chemistry, particularly in targeting specific enzymes involved in disease processes. For instance, compounds structurally related to this compound have been studied for their inhibitory effects on enzymes involved in sterol biosynthesis in Leishmania parasites .

Synthesis and Applications

The synthesis of this compound typically involves multiple steps, including the reaction of 5-(aminomethyl)pyridine with cyclohexanone followed by treatment with oxalic acid to yield the oxalate salt. This synthetic route is crucial for producing the compound in high yield and purity for research applications.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to understand the influence of structural variations on activity:

Compound Structural Features Biological Activity
4-((3-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalateDifferent position of aminomethyl groupVaries in reactivity and efficacy
4-((4-(aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalateSimilar structure but different substitutionPotentially different biological activities

Q & A

Q. What are the recommended synthetic routes for 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step nucleophilic substitution and oxalate salt formation. A plausible route includes:

  • Step 1 : Reacting 5-(aminomethyl)-2-hydroxypyridine with 4-hydroxycyclohexanone under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .
  • Step 2 : Salt formation with oxalic acid in ethanol under reflux, followed by recrystallization in aqueous ethanol for purity .
    Optimization : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/methanol 9:1) and adjust pH during salt formation to 2.5–3.0 to maximize yield .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5, 15.4 g/L) and acetonitrile (70:30) at 1.0 mL/min; UV detection at 254 nm .
  • NMR : Confirm the pyridinyl ether linkage via 1H^1H-NMR (δ 8.2–8.4 ppm for pyridine protons) and cyclohexanone carbonyl at δ 208–210 ppm in 13C^{13}C-NMR .
  • Mass Spectrometry : ESI-MS in positive mode to detect the molecular ion peak at m/z 307.3 (free base) and 363.3 (oxalate salt) .

Q. How does the oxalate counterion influence solubility and stability in aqueous buffers?

The oxalate salt improves aqueous solubility (e.g., >10 mg/mL in pH 6.5 ammonium acetate buffer) compared to the free base. However, it may degrade under alkaline conditions (pH >8) via hydrolysis of the oxalate moiety. Stability studies recommend storage at 4°C in amber vials with desiccants .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s pharmacokinetic (PK) properties reported in literature?

Discrepancies in PK parameters (e.g., bioavailability, half-life) often arise from:

  • Formulation differences : Use standardized vehicles (e.g., 0.5% methylcellulose) for in vivo studies .
  • Analytical variability : Validate LC-MS/MS methods with isotopically labeled internal standards to reduce inter-lab variability .
  • Species-specific metabolism : Compare metabolite profiles in rodents vs. non-rodents using microsomal assays .

Q. What in silico strategies are effective for predicting the compound’s binding affinity to kinase targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, JAK2) to model interactions with the pyridinyl-cyclohexanone scaffold. Focus on hydrogen bonding with the aminomethyl group and hydrophobic contacts with the cyclohexanone ring .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of binding poses under physiological conditions .
  • QSAR modeling : Train models using datasets of pyridine derivatives to predict IC50_{50} values against kinase panels .

Q. How can researchers address discrepancies in cytotoxicity data across cell lines?

Contradictory cytotoxicity results (e.g., IC50_{50} variations in HeLa vs. MCF-7 cells) may stem from:

  • Cell culture conditions : Standardize serum concentration (10% FBS) and passage numbers .
  • Mitochondrial interference : Use JC-1 staining to rule out off-target effects on mitochondrial membrane potential .
  • Metabolic activation : Pre-treat cells with CYP450 inhibitors (e.g., 1-aminobenzotriazole) to assess prodrug activation .

Q. What strategies optimize the compound’s selectivity for CNS targets while minimizing off-target effects?

  • Structural modifications : Introduce substituents at the cyclohexanone 3-position to enhance blood-brain barrier penetration (e.g., trifluoromethyl groups) .
  • In vitro profiling : Screen against off-target GPCRs and ion channels using radioligand binding assays .
  • Prodrug design : Mask the aminomethyl group with a cleavable ester to reduce peripheral activity .

Methodological Notes

  • Synthetic protocols must include inert atmosphere conditions (N2_2/Ar) to prevent oxidation of the aminomethyl group .
  • Stability testing should employ accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products .
  • Bioactivity assays require negative controls (e.g., oxalic acid alone) to isolate the contribution of the parent compound .

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